molecular formula C17H15BrO5 B2484853 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate CAS No. 444066-10-8

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate

Cat. No.: B2484853
CAS No.: 444066-10-8
M. Wt: 379.206
InChI Key: OEIFRGFOOLGTCL-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C17H15BrO5 and a molecular weight of 379.2 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, a formyl group, and a methoxybenzoate moiety, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of 6-ethoxy-4-formylphenol, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.

Major Products

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-ethoxy-4-formylphenol: Lacks the methoxybenzoate moiety.

    4-Methoxybenzoic Acid: Lacks the bromine, ethoxy, and formyl groups.

    2-Bromo-4-formylphenyl 4-methoxybenzoate: Lacks the ethoxy group.

Uniqueness

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is unique due to the combination of functional groups it possesses. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIFRGFOOLGTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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